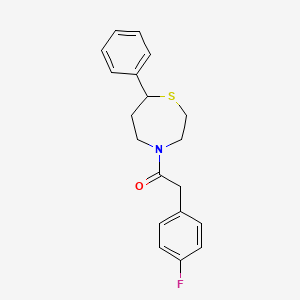
2-(4-Fluorophenyl)-1-(7-phenyl-1,4-thiazepan-4-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-Fluorophenyl)-1-(7-phenyl-1,4-thiazepan-4-yl)ethanone, also known as FPTP, is a chemical compound that has been the subject of scientific research in recent years. This compound has been synthesized using various methods and has shown potential as a research tool in the field of neuroscience.
Scientific Research Applications
Enantioselective Synthesis and Bioreduction
Enantioselective synthesis techniques have been developed for intermediates related to "2-(4-Fluorophenyl)-1-(7-phenyl-1,4-thiazepan-4-yl)ethanone," showcasing their role in producing optically active compounds. For instance, the enantioselective reduction of prochiral 1-(4-fluorophenyl)ethanone using Daucus carota cells highlights the potential for biocatalysis in organic synthesis, offering a pathway to optically pure alcohols with applications in medicinal chemistry and drug development (ChemChemTech, 2022).
Crystallography and Molecular Structure
Crystallographic studies of related compounds reveal insights into their molecular structures, contributing to the understanding of their physical and chemical properties. For example, the structure of 1-(4-Fluorophenyl)-2-(phenylsulfonyl)ethanone was elucidated, showing the planarity of certain groups and their interactions, which are crucial for designing molecules with desired properties (Acta Crystallographica Section E: Structure Reports Online, 2012).
Nanotechnology and Material Science
The synthesis of hydride-rich silver nanoclusters co-protected by phosphines, including tris(4-fluorophenyl)phosphine, introduces a novel family of atomically precise metal nanoclusters. These findings have implications for the development of materials with potential applications in catalysis, electronics, and photonics (Journal of the American Chemical Society, 2016).
Pharmacological Research
Investigations into the antimicrobial and antifungal activities of Schiff bases derived from related fluorophenyl compounds underscore their importance in the development of new therapeutic agents. For instance, the synthesis and evaluation of novel Schiff bases using 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile have demonstrated significant antimicrobial properties, highlighting their potential as leads for drug discovery (Heliyon, 2019).
Organic Synthesis and Chemical Reactions
Research on the synthesis and properties of compounds containing the 4-fluorophenyl motif, such as the efficient synthesis of NK(1) receptor antagonist aprepitant, exemplifies the critical role of these compounds in synthetic organic chemistry and drug synthesis. The described methodologies illustrate the versatility of fluorophenyl compounds in enabling complex chemical transformations (Journal of the American Chemical Society, 2003).
properties
IUPAC Name |
2-(4-fluorophenyl)-1-(7-phenyl-1,4-thiazepan-4-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FNOS/c20-17-8-6-15(7-9-17)14-19(22)21-11-10-18(23-13-12-21)16-4-2-1-3-5-16/h1-9,18H,10-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVQBIMHWIXKNCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CC=C2)C(=O)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Fluorophenyl)-1-(7-phenyl-1,4-thiazepan-4-yl)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

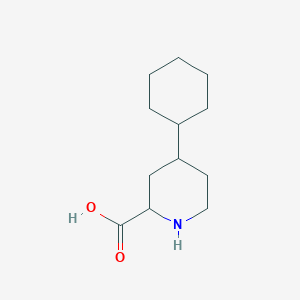

![N-(3,5-difluorobenzyl)-1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2555673.png)
![N-[[(2R)-1-Benzylpiperidin-2-yl]methyl]-N-methylbut-2-ynamide](/img/structure/B2555674.png)
![2-chloro-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2555676.png)
![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methanesulfinylpiperidine-4-carboxylic acid](/img/structure/B2555677.png)

![3-(2-Fluorophenyl)-1-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]propan-1-one](/img/structure/B2555682.png)

![Benzo[b][1,6]naphthyridin-10(5H)-one](/img/structure/B2555685.png)
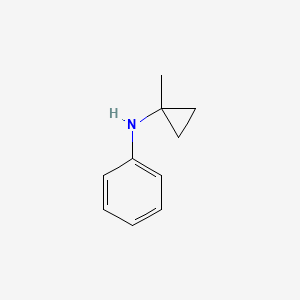
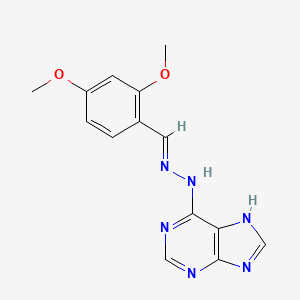
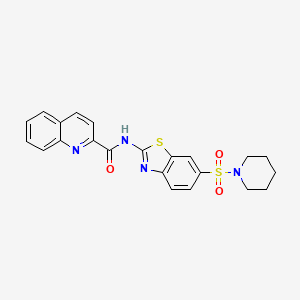
![2-({[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl}amino)-N-cyclopropylbenzamide](/img/structure/B2555691.png)